molecular formula C16H18F4N2O4 B494564 Ethyl 4-((3-(1,1,2,2-tetrafluoroethoxy)phenyl)carbonyl)piperazinecarboxylate CAS No. 497061-02-6

Ethyl 4-((3-(1,1,2,2-tetrafluoroethoxy)phenyl)carbonyl)piperazinecarboxylate

Cat. No.: B494564
CAS No.: 497061-02-6
M. Wt: 378.32g/mol
InChI Key: UMYYEWVINKUWGM-UHFFFAOYSA-N
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Description

Ethyl 4-((3-(1,1,2,2-tetrafluoroethoxy)phenyl)carbonyl)piperazinecarboxylate is a synthetic organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound features a piperazine ring substituted with an ethyl ester group and a phenyl ring bearing a tetrafluoroethoxy substituent. Its complex structure allows for diverse chemical reactivity and potential utility in medicinal chemistry, materials science, and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4-((3-(1,1,2,2-tetrafluoroethoxy)phenyl)carbonyl)piperazinecarboxylate typically involves multiple steps:

  • Formation of the Tetrafluoroethoxy Phenyl Intermediate

      Starting Materials: 1,1,2,2-tetrafluoroethanol and a phenyl halide (e.g., bromobenzene).

      Reaction Conditions: The reaction is carried out under basic conditions, often using a strong base like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) to deprotonate the alcohol, followed by nucleophilic substitution to attach the tetrafluoroethoxy group to the phenyl ring.

  • Coupling with Piperazine

      Starting Materials: The tetrafluoroethoxy phenyl intermediate and piperazine.

      Reaction Conditions: This step typically involves a coupling reaction using a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP).

  • Esterification

      Starting Materials: The coupled product from the previous step and ethyl chloroformate.

      Reaction Conditions: The esterification is performed under basic conditions, often using a base like triethylamine (TEA) to neutralize the hydrochloric acid byproduct.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the reactions to industrial volumes.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation

      Reagents and Conditions: Common oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used to oxidize the phenyl ring or the piperazine moiety.

      Products: Oxidation can lead to the formation of quinones or N-oxides, depending on the site of oxidation.

  • Reduction

      Reagents and Conditions: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) can reduce carbonyl groups to alcohols.

      Products: Reduction of the carbonyl group in the ester can yield the corresponding alcohol.

  • Substitution

      Reagents and Conditions: Nucleophilic substitution reactions can occur at the phenyl ring or the piperazine nitrogen atoms.

      Products: Substitution reactions can introduce various functional groups, leading to derivatives with different properties.

Scientific Research Applications

Chemistry

In chemistry, Ethyl 4-((3-(1,1,2,2-tetrafluoroethoxy)phenyl)carbonyl)piperazinecarboxylate is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactivities and the development of novel synthetic methodologies.

Biology and Medicine

In biological and medicinal research, this compound is investigated for its potential as a pharmacophore. The presence of the tetrafluoroethoxy group can enhance the compound’s lipophilicity and metabolic stability, making it a promising candidate for drug development. It may exhibit activity against various biological targets, including enzymes and receptors.

Industry

In industrial applications, this compound can be used in the development of advanced materials, such as polymers with unique properties. Its fluorinated moiety can impart desirable characteristics like chemical resistance and thermal stability.

Mechanism of Action

The mechanism of action of Ethyl 4-((3-(1,1,2,2-tetrafluoroethoxy)phenyl)carbonyl)piperazinecarboxylate depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The tetrafluoroethoxy group can enhance binding affinity and selectivity by interacting with hydrophobic pockets in the target protein.

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 4-((3-(trifluoromethoxy)phenyl)carbonyl)piperazinecarboxylate

    • Similar structure but with a trifluoromethoxy group instead of a tetrafluoroethoxy group.
  • Ethyl 4-((3-(difluoromethoxy)phenyl)carbonyl)piperazinecarboxylate

    • Contains a difluoromethoxy group, leading to different chemical and physical properties.
  • Ethyl 4-((3-(pentafluoroethoxy)phenyl)carbonyl)piperazinecarboxylate

    • Features a pentafluoroethoxy group, which may further enhance fluorophilicity and stability.

Uniqueness

Ethyl 4-((3-(1,1,2,2-tetrafluoroethoxy)phenyl)carbonyl)piperazinecarboxylate is unique due to the presence of the tetrafluoroethoxy group, which provides a balance between hydrophobicity and metabolic stability. This makes it a valuable compound for various applications, particularly in drug design and materials science.

By understanding the synthesis, reactivity, and applications of this compound, researchers can further explore its potential and develop new technologies and therapies based on its unique properties.

Properties

IUPAC Name

ethyl 4-[3-(1,1,2,2-tetrafluoroethoxy)benzoyl]piperazine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18F4N2O4/c1-2-25-15(24)22-8-6-21(7-9-22)13(23)11-4-3-5-12(10-11)26-16(19,20)14(17)18/h3-5,10,14H,2,6-9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UMYYEWVINKUWGM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)N1CCN(CC1)C(=O)C2=CC(=CC=C2)OC(C(F)F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18F4N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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